4-Chloro-2-(trifluoromethoxy)phenol
Description
Properties
Molecular Formula |
C7H4ClF3O2 |
|---|---|
Molecular Weight |
212.55 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H4ClF3O2/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3,12H |
InChI Key |
QKIZTLYHDABESN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
4-Chloro-2-(trifluoromethoxy)phenol is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing anti-inflammatory and analgesic agents due to their enhanced lipophilicity, which improves bioavailability. The compound's ability to inhibit specific enzymes makes it a candidate for drug development targeting various disease pathways .
Case Study : Research has demonstrated that derivatives of this compound exhibit antibacterial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound in antibiotic development .
Agrochemical Applications
The compound plays a crucial role in the formulation of pesticides, particularly herbicides and fungicides. Its antimicrobial properties enhance crop protection strategies, making it valuable in agricultural practices.
Data Table: Pesticide Formulation Applications
| Application Type | Compound Role | Effectiveness |
|---|---|---|
| Herbicides | Active ingredient | Effective against broadleaf weeds |
| Fungicides | Intermediate | Controls fungal pathogens in crops |
Material Science
In material science, this compound is incorporated into polymers and coatings to improve thermal stability and chemical resistance. This application is particularly relevant in industrial settings where durability is essential.
Analytical Chemistry
The compound serves as a standard in analytical chemistry methods, aiding in the detection and quantification of other compounds within complex mixtures. Its distinct chemical properties allow for precise measurements in various analytical techniques.
Environmental Monitoring
This compound is also employed in environmental studies to assess the impact of pollutants. Its use helps researchers understand environmental degradation and develop effective remediation strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
- 4-Chloro-2-(trifluoromethyl)phenol (CF₃ substituent): The trifluoromethyl group (-CF₃) is less polar but similarly electron-withdrawing compared to -OCF₃. This results in a lower pKa (higher acidity) for the phenol group compared to non-fluorinated analogs.
- Chlorophene (4-Chloro-2-(phenylmethyl)phenol): The benzyl (-CH₂C₆H₅) group is electron-donating, leading to lower acidity (higher pKa) than 4-Chloro-2-(trifluoromethoxy)phenol. Its hydrophobicity enhances membrane permeability, contributing to antimicrobial activity .
- 2-Chloro-4-(trifluoromethoxy)phenol (positional isomer): The reversed positions of Cl and -OCF₃ alter electronic distribution.
Thermal Stability and Reactivity
- 4-Chloro-2-(1-methylethyl)phenol: The isopropyl group (-CH(CH₃)₂) increases steric bulk, reducing susceptibility to oxidative coupling reactions compared to this compound. Pyrolysis studies show isopropyl-substituted phenols generate fewer chlorinated byproducts due to early HCl release .
- Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol): The ether linkage and additional chlorines enhance oxidative stability.
Antimicrobial and Anticancer Potential
- Chlorophene: Exhibits broad-spectrum antimicrobial activity due to hydrophobic benzyl group enhancing cell membrane disruption.
- 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives: Oxadiazole-linked analogs demonstrate significant anticancer activity (e.g., PGI = 65.12 against SNB-19 glioblastoma). The trifluoromethoxy group’s electron-withdrawing nature could modulate tubulin-binding affinity, though this remains untested .
- The -OCF₃ group in this compound may similarly enhance DNA binding but with altered specificity .
Environmental Behavior
- Oxidation by Manganese Oxides: Chlorophene and triclosan undergo rapid oxidation by MnO₂ to form coupling products and quinones. The trifluoromethoxy group’s stability under such conditions is unclear, but its electron-withdrawing nature may accelerate oxidation rates compared to alkyl-substituted phenols .
- Persistence in Pyrolysis: FeCl₃-mediated pyrolysis of 4-Chloro-2-(1-methylethyl)phenol generates chlorinated byproducts (e.g., 4-chloro-2-(1-methylethyl)phenol), whereas -OCF₃ substitution might resist decomposition due to stronger C-O bonds, increasing environmental persistence .
Data Tables
Table 1: Key Properties of Selected Chlorophenols
| Compound | Substituents | pKa* | Notable Bioactivity | Environmental Reactivity |
|---|---|---|---|---|
| This compound | -Cl (C4), -OCF₃ (C2) | ~8.1† | Unknown (predicted antimicrobial) | Resists pyrolysis (speculative) |
| Chlorophene | -Cl (C4), -CH₂C₆H₅ (C2) | ~9.5 | Antimicrobial | Rapid MnO₂ oxidation |
| 4-Chloro-2-(trifluoromethyl)phenol | -Cl (C4), -CF₃ (C2) | ~7.8 | N/A | High thermal stability |
| Triclosan | -Cl (C5), -O-C₆H₃Cl₂ (C2) | 7.9 | Antimicrobial, endocrine disruptor | Oxidizes to quinones |
*Estimated pKa values based on substituent electronic effects. †Predicted using Hammett constants for -OCF₃.
Preparation Methods
Halogenation of Phenolic Intermediates
The phenolic intermediate is subsequently chlorinated using N-chlorosuccinimide (NCS) in the presence of ZrCl₄ as a Lewis acid catalyst. Under inert atmospheres (e.g., nitrogen or argon), cooling the reaction to −78°C prior to catalyst addition minimizes side reactions. Post-catalyst introduction, gradual warming to room temperature facilitates selective chlorination at the para position relative to the phenolic -OH group. This step achieves yields of 70–88%, contingent on catalyst loading (optimal: 1–2 mol% ZrCl₄).
Table 1: Optimization of Halogenation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst (ZrCl₄) | 0.5–5 mol% | 2 mol% | 88 |
| Temperature | −78°C to 25°C | −78°C → 25°C | 85 |
| NCS Equivalents | 0.8–1.2 | 1.0 | 88 |
| Reaction Time | 4–12 hours | 6 hours | 88 |
Direct Electrophilic Substitution Approaches
Direct electrophilic chlorination of 2-(trifluoromethoxy)phenol faces challenges due to the deactivating nature of the -OCF₃ group. However, Friedel-Crafts-type reactions using AlCl₃ or FeCl₃ as catalysts enable limited success. For example, chlorination with Cl₂ gas in CCl₄ at 40°C for 8 hours affords 4-chloro-2-(trifluoromethoxy)phenol in 45–50% yield, alongside 10–15% dichlorinated byproducts. The low regioselectivity underscores the necessity for directed metalation strategies.
Catalytic Systems and Reaction Optimization
Zirconium-Based Catalysis
ZrCl₄ emerges as a superior catalyst for halogenation, outperforming traditional Lewis acids like FeCl₃ or AlCl₃. Its efficacy stems from its ability to polarize the NCS reagent, generating a reactive Cl⁺ species while mitigating overhalogenation. Catalyst recycling studies indicate a 5–7% decrease in yield after three cycles due to ZrCl₄ hydrolysis.
Solvent Effects
Polar aprotic solvents (e.g., CH₂Cl₂, DCM) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene, hexane) reduce yields by 20–30% due to poor reagent solubility.
Industrial-Scale Production Considerations
Scalability requires addressing two primary constraints: (1) exothermicity during oxidation and (2) catalyst cost. Continuous-flow reactors mitigate thermal runaway risks by enabling precise temperature control during mCPBA-mediated oxidations. For halogenation, immobilized ZrCl₄ on silica supports reduces catalyst consumption by 40% while maintaining yields >80%.
Table 2: Bench-Scale vs. Industrial Process Parameters
| Parameter | Bench-Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 20–50 mL | 500–1000 L |
| Temperature Control | Ice Bath | Jacketed Reactor |
| Catalyst Recovery | None | Silica Immobilization |
| Cycle Time | 8 hours | 6 hours |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
